molecular formula C10H18ClNO2 B3007705 2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide CAS No. 2411289-02-4

2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide

Cat. No. B3007705
CAS RN: 2411289-02-4
M. Wt: 219.71
InChI Key: HLZAVSKVWMOZMM-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide” is likely to be a chlorinated organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the hydrogens from the hydroxyl group has been replaced by an amino group . The compound also contains a chloro group (Cl) and an oxane group, which is a cyclic ether with a four-carbon and one-oxygen ring .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide an accurate chemical reactions analysis. In general, chloroacetamides can participate in a variety of reactions due to the presence of the reactive chloro group and the acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide” would be influenced by its molecular structure. Chloroacetamides are generally colorless solids and are soluble in water . The presence of the oxane group could potentially influence these properties, but without specific data, it’s difficult to say exactly how.

properties

IUPAC Name

2-chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(12-10(13)7-11)6-9-2-4-14-5-3-9/h8-9H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZAVSKVWMOZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide

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